molecular formula C10H16N5O14P3 B187094 Guanosine-5'-triphosphate CAS No. 136295-02-8

Guanosine-5'-triphosphate

Cat. No. B187094
CAS RN: 136295-02-8
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5'-triphosphate (GTP) is a nucleoside triphosphate that plays a crucial role in various cellular processes. It is synthesized from guanosine diphosphate (GDP) through a complex biochemical pathway. GTP is involved in the regulation of protein synthesis, signal transduction, and energy metabolism.

Scientific Research Applications

GTP and Receptor-Dependent G-Protein Activation

  • Neuroscience Applications: GTP is crucial in detecting receptor-dependent G-protein activation in brain tissue, as evidenced by a study using [35S]Guanosine 5'-(gamma-thio)triphosphate autoradiography. This technique specifically detected A1 receptor-activated G-proteins in various brain regions, showing the importance of GTP in neuroscience research (Laitinen, 1999).

GTP and Cellular Bioenergetics

  • GTP in Platelet Function: A study on human platelets demonstrated that GTP enhances Ca2+-dependent 5-hydroxytryptamine secretion, showing its role in platelet function and potential for studying blood-related diseases (Knight & Scrutton, 1986).
  • GTP and Glycation Endproducts: GTP's susceptibility to nonenzymatic modification by sugars, forming advanced glycation endproducts (AGEs), highlights its role in studies of cellular aging and metabolism (Li et al., 2007).

GTP in Biotechnology

  • Enhanced GDP-l-fucose Production: GTP is a key substrate in the biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose. A study showed that manipulating the biosynthetic pathway for guanosine nucleotides in E. coli enhanced GDP-l-fucose production, indicating GTP's application in biotechnological production processes (Lee et al., 2012).

GTP in Cellular Transport and Signaling

  • GTP-Binding Proteins in Endocytosis: GTP-binding proteins play a role in endocytosis, as shown by a study where GTP influenced early vesicle fusion events in the endocytic pathway, suggesting its application in studying cellular transport mechanisms (Mayorga et al., 1989).

GTP in Molecular Pharmacology

  • GTP and Serotonin Receptors: GTP's ability to modulate serotonin receptor binding, as identified in a study, highlights its potential application in pharmacological research, particularly in understanding neurotransmitter systems (Peroutka et al., 1979).

GTP in Analytical Chemistry

  • Electrooxidation of GTP: A study investigating the electrooxidation of GTP at pyrolytic graphite electrodes contributes to the understanding of GTP's electrochemical properties, useful in analytical chemistry applications (Goyal & Tyagi, 2005).

GTP in Cellular Regulation

  • Regulation of Transglutaminase Activity: GTP was found to inhibit guinea pig liver transglutaminase activity, indicating its role in regulating enzyme activity and potential applications in studying protein interactions and modifications (Achyuthan & Greenberg, 1987).

GTP in Enzymology

  • GTPase Reaction Mechanism: Understanding the stereochemical course of the GTPase reaction, as elucidated in a study, is critical for insights into enzymology and molecular biology (Feuerstein et al., 1989).

GTP in Cancer Research

  • Inhibiting Growth in Melanoma Cells: GTP's capability to inhibit growth and induce differentiation in B16 melanoma cells presents its application in cancer research and potential therapeutic avenues (Giotta et al., 1978).

GTP in Diagnostic Applications

  • Fluorescent Probe for GTP Detection: A novel DNAzyme-based label-free fluorescent probe for GTP detection, as reported in a study, shows its application in diagnostic technologies and biological applications (Hu et al., 2020).

GTP in Genetic Studies

  • Erythrocytic GTP Concentration: Research on the erythrocytic guanine nucleotide concentration determining trait, Gtpc, on mouse chromosome 9, is an example of GTP's application in genetic studies (Snyder et al., 1994).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine triphosphate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-triphosphate

CAS RN

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
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Record name Guanosine triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
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Record name Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt
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Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Record name Guanosine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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